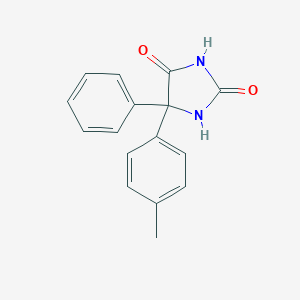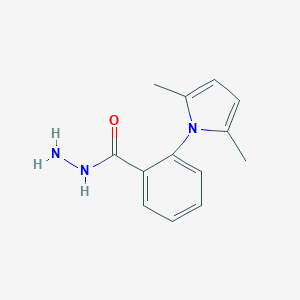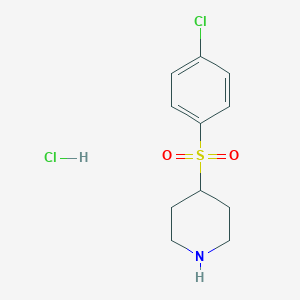
(+/-)-Hymenin
Descripción general
Descripción
A marine sponge alkaloid, a natural product.
(+/-)-Hymenin is a natural product found in Stylissa massa with data available.
Aplicaciones Científicas De Investigación
Vascular Smooth Muscle Antagonism : Hymenin is known to act as a competitive antagonist of β2-adrenoceptors in vascular smooth muscles. This property was detailed in a study by Kobayashi, Nakamura, and Ohizumi (1988) published in "Experientia" (Kobayashi, Nakamura, & Ohizumi, 1988).
Anti-inflammatory and Cytotoxic Activities : A study by Mohamed et al. (2020) in "Natural Product Research" revealed that Hymenin from Ambrosia maritima L. exhibits potential anti-inflammatory and cytotoxic activities, particularly showing high selectivity to COX-1 and inhibition of Nitric Oxide (NO) (Mohamed et al., 2020).
Broader Biological Activities : Silva et al. (2022) conducted a systematic review in "Research, Society and Development," highlighting that tannings and flavonoids in Hymenaea species, which include Hymenin, have potential applications in antifungal, termiticidal, antioxidant, antibacterial, antidiarrheal, antiulcer, anti-inflammatory, myorelaxant, antiviral, and larvicidal treatments (Silva et al., 2022).
Production in Parthenium hysterophorus Plants : According to research by de la Fuente et al. (2000) in "Phytochemistry," Hymenin is a sesquiterpene lactone produced by Parthenium hysterophorus plants (de la Fuente et al., 2000).
Neuroprotective Properties : A study by Leirós et al. (2015) in "ACS Chemical Neuroscience" found that Hymenin demonstrates significant neuroprotective ability under stress conditions, particularly in protecting primary cortical neurons from induced oxidative stress (Leirós et al., 2015).
Importance in Alkaloid Synthesis : The synthesis of 2-Debromohymenin, a key component of the oroidin alkaloids, is crucial for understanding the structure and function of these alkaloids. This aspect was explored by Singh et al. (2020) in "Organic Letters" (Singh et al., 2020).
Propiedades
IUPAC Name |
4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGABUTBNWSLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433004 | |
| Record name | (+/-)-Hymenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154569-13-8 | |
| Record name | (+/-)-Hymenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+/-)-hymenin?
A1: this compound has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol. [, ]
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ NMR (1H NMR and 13C NMR), IR, and mass spectrometry to elucidate the structure and confirm the identity of this compound. [, ]
Q3: What are the primary biological activities reported for this compound?
A3: Studies have demonstrated that this compound exhibits various biological activities, including cytotoxic, anti-inflammatory, antibacterial, antifungal, and α-adrenoceptor blocking properties. [, , , , , , ]
Q4: How does this compound exert its cytotoxic effects?
A4: Research suggests that this compound induces apoptosis in cancer cells. This programmed cell death is characterized by specific morphological changes, including the translocation of phosphatidylserine to the outer cell membrane and the formation of apoptotic bodies. [, ]
Q5: What is the role of the α-methylene-γ-lactone moiety in this compound's activity?
A5: The α-methylene-γ-lactone moiety, a common structural feature in sesquiterpene lactones, appears to be crucial for the cytotoxic and antiulcerogenic activities of this compound. [, ]
Q6: Does this compound exhibit selectivity towards specific enzymes?
A6: Yes, this compound demonstrates selective inhibition towards cyclooxygenase-1 (COX-1) compared to COX-2. This selectivity might contribute to its potential anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []
Q7: How does this compound impact the Nrf2-ARE pathway?
A7: Research indicates that this compound can act as an Nrf2 inducer. This activation of the Nrf2-ARE pathway enhances the expression of antioxidant enzymes, contributing to its neuroprotective effects against oxidative stress. []
Q8: How do structural modifications of this compound influence its biological activity?
A8: Modifications to the this compound structure can significantly impact its activity. For instance, the presence of a hydroxyl group at the C-1 position enhances cytotoxic activity, while reduction of the double bond at C-2 reduces activity against specific cancer cell lines. []
Q9: Is there evidence of cross-reactivity between this compound and other sesquiterpene lactones?
A9: While this compound shares structural similarities with other sesquiterpene lactones, studies in guinea pigs indicate a relatively high immunological specificity for this compound. This suggests limited cross-reactivity with related compounds like parthenin. []
Q10: What are the natural sources of this compound?
A10: this compound has been isolated from various plant species, including Ambrosia maritima and Parthenium hysterophorus, as well as marine sponges like Hymeniacidon sp and Stylissa massa. [, , , , ]
Q11: Have there been successful attempts to synthesize this compound?
A11: Yes, several total syntheses of (±)-hymenin have been reported, employing various strategies like gold-catalyzed intramolecular alkyne hydroarylation and functionalization of the cyclopentane ring. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)








![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
